molecular formula C13H14N2OS B2588744 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea CAS No. 215779-61-6

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea

Cat. No.: B2588744
CAS No.: 215779-61-6
M. Wt: 246.33
InChI Key: AORFXGMHWAYDNG-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea is a thiourea derivative characterized by a furan-2-ylmethyl group and a 3-methylphenyl substituent. Thioureas are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFXGMHWAYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea typically involves the reaction of furan-2-ylmethylamine with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis

Thioureas undergo hydrolysis in acidic or alkaline conditions to yield amines and carbonyl compounds. For this compound:

  • Acidic hydrolysis : Generates 3-methylphenylamine, furan-2-carboxylic acid, and hydrogen sulfide (H₂S) .

  • Alkaline hydrolysis : Produces substituted urea derivatives via attack by hydroxide ions on the thiocarbonyl group .

Conditions :

  • Acidic: HCl (6N), reflux at 100°C for 4–6 hours.

  • Alkaline: NaOH (10%), 80°C, 2 hours .

Nucleophilic Substitution

The sulfur atom in the thiourea group acts as a nucleophile. Example reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylisothiouronium salts .

    Thiourea+R-XR-S-C(=NH)-NHR’+HX\text{Thiourea} + \text{R-X} \rightarrow \text{R-S-C(=NH)-NHR'} + \text{HX}
  • Acylation : Forms thioacyl derivatives when treated with acyl chlorides .

Kinetic studies : Reactions proceed via an Sₙ2 mechanism, with rate dependence on solvent polarity and temperature .

Oxidation Reactions

Thioureas are oxidized to disulfides or sulfonic acids under strong oxidizing conditions:

  • With H₂O₂ : Forms disulfide bridges between thiourea molecules.

  • With KMnO₄ : Oxidizes the sulfur atom to sulfonic acid (–SO₃H) .

Notable application : Oxidation products show enhanced antimicrobial activity against Staphylococcus strains (MIC: 4–16 µg/mL) .

Complexation with Metal Ions

The thiourea group coordinates with transition metals (e.g., Ni²⁺, Cu²⁺) to form stable complexes:

Metal Ion Coordination Mode Application
Ni²⁺Bidentate (S, N)Urease inhibition (IC₅₀: ~7 µM)
Cu²⁺Monodentate (S)Antimicrobial agents

Mechanism : The sulfur atom donates electron density to metal centers, stabilizing complexes with square-planar or tetrahedral geometries .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocycles:

  • With CS₂ : Forms thiazole derivatives via [2+3] cycloaddition .

  • With aldehydes : Generates dihydropyrimidine thiones under ultrasonication .

Optimized conditions :

  • Solvent: Ethanol/H₂O (3:1), 50°C, 1 hour.

  • Catalyst: Acetic acid (5 mol%) .

Tautomerism and Hydrogen Bonding

The compound exhibits thione–thiol tautomerism stabilized by intramolecular hydrogen bonding:

NH–C(=S)–NHSH–C(=NH)–NH\text{NH–C(=S)–NH} \leftrightarrow \text{SH–C(=NH)–NH}

Structural evidence :

  • FTIR spectra show ν(S–H) stretches at 2438–2550 cm⁻¹ .

  • X-ray crystallography confirms planar geometry and hydrogen-bonded networks .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea exhibits notable antimicrobial properties. A study demonstrated that modifications in the phenyl ring significantly influenced its antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties
In vitro studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to induce apoptosis in cancer cell lines such as HeLa through mechanisms involving increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

Industrial Applications

This compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its ability to act as a building block in organic synthesis makes it valuable for creating more complex molecules in chemical research .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various thiourea derivatives, including this compound, revealed that structural modifications significantly affect antibacterial efficacy. The most effective derivative demonstrated an MIC comparable to existing antibiotics, suggesting potential therapeutic applications .

Case Study 2: Anticancer Potential

In a study assessing the anticancer properties of this compound, it was found that certain derivatives induced apoptosis through mitochondrial pathways. This was linked to increased ROS levels and loss of mitochondrial membrane integrity, confirming the compound's role as a pro-apoptotic agent .

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit significant structural diversity, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of 1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea with structurally or functionally related compounds:

Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-methylphenyl group in the target compound provides steric bulk and moderate hydrophobicity, whereas chloro or nitro substituents (e.g., in compounds 8b and 5g) enhance polarity and stability but may reduce solubility . Furan vs. Other Heterocycles: Furan-containing thioureas (e.g., 5f, 8b) often exhibit lower synthetic yields (14–21%) compared to non-furan derivatives, likely due to challenges in handling furan-2-ylmethylamine .

Biological Activity :

  • MAO-B Inhibition : Compound 5f (indole-fluorobenzoyl-furan) demonstrated potent MAO-B inhibition, suggesting that bulky aromatic substituents enhance enzyme interaction . The target compound’s 3-methylphenyl group may offer comparable hydrophobic interactions but lacks direct evidence of MAO-B activity.
  • Antimicrobial Activity : Thioureas with chlorophenyl or nitrophenyl groups (e.g., 7j, 7k in ) show significant antibacterial effects. The target compound’s 3-methylphenyl group may exhibit different activity profiles due to reduced electronegativity.

Crystallographic and Physical Properties: Furan-containing thioureas (e.g., 8b) crystallize in monoclinic systems (space group P21), with furan rings influencing molecular packing via π-π interactions .

Biological Activity

1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of furan-2-ylmethylamine with 3-methylphenyl isothiocyanate. Its structural formula can be represented as follows:

C12H12N2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and non-covalent interactions.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL
Listeria monocytogenes32 µg/mL
Bacillus cereus16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

2. Anticancer Activity

The anticancer potential of thiourea derivatives has been explored through various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as HeLa cells. The IC50 values reported for related compounds indicate significant inhibitory activity:

Compound IC50 (µg/mL)
Thiourea derivative A0.15 ± 0.05
Thiourea derivative B0.20 ± 0.03

These results point to the potential of thiourea derivatives in cancer therapy, likely through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Interaction : Its structure allows it to disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  • Signal Transduction Modulation : By interacting with receptors or signaling pathways, the compound may alter cellular responses to external stimuli.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiourea derivatives, including our compound of interest. The results indicated that modifications in the phenyl ring significantly affected antibacterial potency. The best-performing derivative exhibited an MIC comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

In vitro studies on HeLa cells revealed that certain thiourea derivatives induced apoptosis through mitochondrial pathways. The mechanism was linked to increased reactive oxygen species (ROS) production and loss of mitochondrial membrane potential, confirming the compound's role as a pro-apoptotic agent .

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound can be synthesized via a condensation reaction between furfurylamine (furan-2-ylmethylamine) and 3-methylphenyl isothiocyanate in anhydrous ethanol or dichloromethane under reflux. Key parameters include:

  • Temperature : 60–80°C for 6–12 hours.
  • Catalyst : Triethylamine (1–2 mol%) improves regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity .
    Data Table :
SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Ethanol7086892%
DCM40127289%

Q. 1.2. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

Methodological Answer :

  • FT-IR : Confirm thiourea C=S stretch (~1250–1300 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹).
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), furan protons (δ 6.2–6.5 ppm), and NH signals (δ 9.5–10.2 ppm).
    • ¹³C NMR : Thiourea C=S at δ ~180 ppm .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H···S=C) and planar thiourea geometry .

Q. 1.3. How does the compound’s solubility profile impact experimental design in biological assays?

Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). For bioassays:

  • Use DMSO stocks (≤1% v/v to avoid cytotoxicity).
  • Solubility in PBS (pH 7.4): ~0.2 mg/mL. Precipitation occurs at higher concentrations, requiring sonication or co-solvents (e.g., Tween-80) .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT, MD simulations) predict the compound’s hydrogen-bonding interactions and conformational stability?

Methodological Answer :

  • DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and identifies intramolecular N–H···O=C (furan) and N–H···S=C interactions.
  • MD Simulations : Reveal solvent effects on hydrogen-bond persistence (e.g., DMSO disrupts N–H···S=C more than ethanol) .
    Key Finding : Intramolecular hydrogen bonds stabilize the planar thiourea core, enhancing thermal stability (TGA decomposition >220°C) .

Q. 2.2. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antiviral efficacy)?

Methodological Answer :

  • Assay Optimization : Standardize MIC (Minimum Inhibitory Concentration) protocols against Gram-positive bacteria (e.g., S. aureus) using microdilution (CLSI guidelines).
  • Target Validation : Compare inhibition of Trypanosoma brucei (IC₅₀ ~20 µM) vs. HIV-1 RT (no activity at 100 µM) to identify structure-activity relationships (SAR).
  • Structural Analogs : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., Cl) to enhance bioactivity .

Q. 2.3. How does crystal packing influenced by substituents affect material properties (e.g., thermal stability, solubility)?

Methodological Answer :

  • X-ray Analysis : The 3-methylphenyl group induces π-stacking with furan rings, while thiourea N–H groups form intermolecular N–H···S=C networks.
  • Thermal Behavior : DSC shows melting points ~160–170°C; TGA indicates decomposition at 220–250°C.
  • Impact : Extended hydrogen bonding reduces solubility but enhances thermal stability .

Q. 2.4. What advanced crystallographic tools (e.g., SHELXL, WinGX) are critical for refining complex hydrogen-bonding networks?

Methodological Answer :

  • SHELXL : Refine anisotropic displacement parameters for sulfur and oxygen atoms. Use TWIN commands for handling pseudo-merohedral twinning.
  • WinGX : Visualize intermolecular interactions (e.g., N–H···S=C distances: 2.8–3.2 Å) and generate Hirshfeld surfaces .

Q. 2.5. How can SAR studies optimize the compound for specific therapeutic targets (e.g., enzyme inhibition)?

Methodological Answer :

  • Modifications : Introduce electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance π-π stacking with enzyme active sites.
  • Docking Studies (AutoDock Vina) : Target Trypanosoma brucei trypanothione reductase (PDB: 2XWH). Key interactions:
    • Thiourea sulfur with Cys52 (bond distance: 3.4 Å).
    • Furan oxygen with Arg37 (hydrogen bond) .

Data Contradiction Analysis :
Conflicting bioactivity reports (e.g., antimicrobial vs. antiviral inactivity) may arise from assay conditions (e.g., DMSO concentration), target specificity, or impurities in synthesized batches. Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .

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